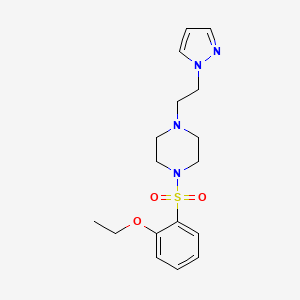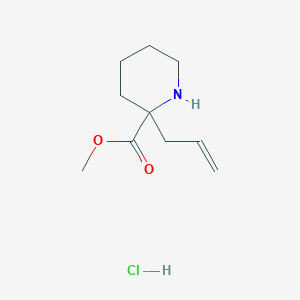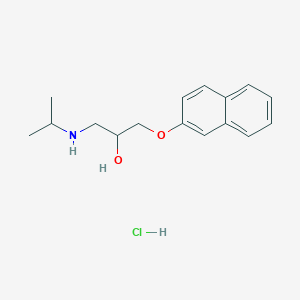
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” is related and has a molecular weight of 218.25 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-(naphthalen-1-yloxy)propane-1,2-diol” is 1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 . This can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” has a melting point of 95-100°C . It’s stored at room temperature and is a powder .Aplicaciones Científicas De Investigación
Beta-Adrenergic Receptor Studies
- Synthesis and Beta-Adrenergic Binding : The S and R isomers of fluoropropranolol, a compound related to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, have been synthesized and studied for their binding to beta-adrenergic receptors. The dissociation constants for beta2 adrenergic receptors were significantly different for the two isomers, suggesting a strong isomer-specific receptor interaction (Tewson et al., 1999).
Pharmacological Metabolite Synthesis
- Fungal Peroxygenase Catalysis : A study demonstrated the use of fungal peroxygenase for hydroxylating propranolol, which is structurally similar to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol. This process leads to the synthesis of human drug metabolites, indicating potential applications in drug development and metabolite synthesis (Kinne et al., 2009).
Photophysical Studies
- Photochemistry and Photodegradation : The photochemistry of propranolol, a compound with a similar naphthalene chromophore to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, has been studied. The research indicates that the triplet state of the compound can transfer energy to oxygen, leading to singlet oxygen formation and photodegradation, which could be relevant for understanding the stability and photoreactive properties of similar compounds (Sortino et al., 2002).
Anticancer Drug Potential
- Potential in Anticancer Therapy : A study on a naftopidil analogue, structurally related to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, demonstrated promising anticancer properties. This compound induced cell death in various human cancer cell lines and effectively suppressed tumor growth in mice, highlighting the potential of related compounds in cancer therapy (Nishizaki et al., 2014).
Electrochemical Analysis
- Ionometric Determination : Propranolol hydrochloride, chemically similar to the compound , was analyzed using ion-selective electrodes. This suggests that similar compounds could be analyzed using potentiometric methods, which are noted for their simplicity and rapid analysis capabilities (Kartamyshev et al., 2002).
Safety and Hazards
The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” has a GHS06 pictogram, indicating it’s toxic . The hazard statement is H311, meaning it’s toxic in contact with skin . Precautionary statements include P280 (wear protective gloves/clothing), P302+P352 (IF ON SKIN: Wash with plenty of water), P312 (Call a POISON CENTER/doctor if you feel unwell), P361 (Take off immediately all contaminated clothing), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16;/h3-9,12,15,17-18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBCFFWDJRUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)




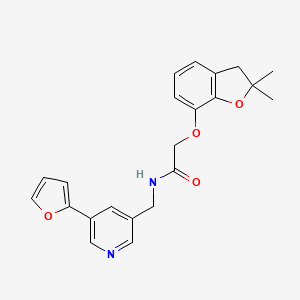
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
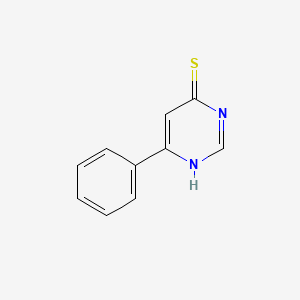
![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)


